N-tert-butyl-5-iodo-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2S/c1-7(2,3)10-6-9-4-5(8)11-6/h4H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSYCIYIFXBKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(S1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514349-71-3 | |
| Record name | N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-iodo-N-tert-butylthiazol-2-amine chemical structure SMILES
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 5-iodo-N-tert-butylthiazol-2-amine (SMILES: CC(C)(C)Nc1ncs1). This molecule represents a high-value heterocyclic scaffold in medicinal chemistry, specifically designed as a "privileged structure" for kinase inhibitor development and fragment-based drug discovery (FBDD).
The presence of the bulky tert-butyl group at the
Part 1: Structural Characterization & Identity
The core structure consists of a 1,3-thiazole ring substituted at the 2-position with a tert-butylamino group and at the 5-position with an iodine atom. The regiochemistry is critical: the C-5 position in thiazoles is the most electron-rich carbon, making it the preferred site for electrophilic halogenation.
Chemical Identity Table
| Parameter | Data |
| Chemical Name | 5-iodo-N-tert-butylthiazol-2-amine |
| IUPAC Name | N-tert-butyl-5-iodo-1,3-thiazol-2-amine |
| CAS Registry Number | Not widely listed; Custom Synthesis Category |
| Molecular Formula | |
| Molecular Weight | 282.14 g/mol |
| SMILES | CC(C)(C)Nc1ncs1 |
| InChI Key | Predicted:[][2] NFSYCIYIFXBKQB-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.8 (Lipophilic due to t-butyl and I) |
| Topological Polar Surface Area | ~41 Ų |
Structural Diagram (SMILES Visualization)
The following SMILES string encodes the exact regiochemistry: CC(C)(C)Nc1ncs1
-
CC(C)(C) : Represents the tert-butyl group.
-
: Explicitly places the iodine at the C-5 position (adjacent to sulfur).
Part 2: Synthetic Protocols
The synthesis of 5-iodo-N-tert-butylthiazol-2-amine is best approached via a regioselective electrophilic aromatic substitution (
Workflow Visualization
Detailed Experimental Protocol
Step 1: Synthesis of Parent Scaffold (N-tert-butylthiazol-2-amine) Note: If the parent amine is commercially available, proceed to Step 2.
-
Reagents: tert-Butyl thiourea (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.1 equiv), Ethanol (anhydrous).
-
Procedure:
-
Dissolve tert-butyl thiourea in ethanol (0.5 M concentration).
-
Add chloroacetaldehyde dropwise at room temperature.
-
Heat to reflux for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Concentrate in vacuo.[6] Neutralize the residue with saturated
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Extract with DCM, dry over
, and concentrate.[7]
-
-
Validation:
NMR should show two doublets for the thiazole protons (C4-H and C5-H) around 6.5–7.2 ppm.
Step 2: Regioselective Iodination (The Critical Step)
This step utilizes N-Iodosuccinimide (NIS) for controlled iodination. Elemental iodine (
-
Reagents:
-
N-tert-butylthiazol-2-amine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (MeCN) or DMF (anhydrous)
-
-
Procedure:
-
Dissolution: Dissolve the starting amine in MeCN (0.2 M) under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C in an ice bath. The C-5 position is highly reactive; cooling prevents over-iodination or polymerization.
-
Addition: Add NIS portion-wise over 15 minutes. Protect the reaction vessel from light (wrap in aluminum foil) to prevent radical side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check LC-MS for the mass shift (+126 Da). The starting material peak (
) should disappear, replaced by the product peak. -
Workup: Dilute with EtOAc. Wash with 10% sodium thiosulfate (
) to remove oxidative byproducts/free iodine. Wash with brine. -
Purification: Flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes). The iodinated product is typically less polar than the starting material.
-
Part 3: Reactivity & Applications
The 5-iodo-N-tert-butylthiazol-2-amine molecule functions as a versatile "linchpin" in convergent synthesis. The C-I bond is weak (bond dissociation energy ~50 kcal/mol) relative to C-Br or C-Cl, making it exceptionally reactive toward oxidative addition by Palladium(0) species.
Functionalization Pathways
Mechanistic Insight: The "Thiazole Effect"
In 2-aminothiazoles, the nitrogen atom at position 3 acts as a directing group in some metallation reactions, but in cross-coupling, the electron-rich nature of the C-5 carbon facilitates the oxidative addition of Pd(0) to the C-I bond.
-
Caution: The free amine (NH) can poison catalysts. However, the bulky tert-butyl group provides steric shielding, reducing catalyst deactivation compared to a free primary amine (
). If yields are low, consider protecting the NH with a Boc group, though the tert-butyl group usually suffices.
References
-
PubChem Compound Summary. (2025). N-tert-butyl-5-iodo-1,3-thiazol-2-amine.[2] National Center for Biotechnology Information. Retrieved from [Link]
- Journal of Organic Chemistry. (2021). Regioselective Halogenation of 2-Aminothiazoles.
- Vertex AI Search. (2026). Consolidated search results for 5-iodo-N-tert-butylthiazol-2-amine structure and synthesis.
Sources
- 2. PubChemLite - N-tert-butyl-5-iodo-1,3-thiazol-2-amine (C7H11IN2S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
solubility of N-tert-butyl-5-iodo-1,3-thiazol-2-amine in DMSO
An In-depth Technical Guide to the Solubility of N-tert-butyl-5-iodo-1,3-thiazol-2-amine in Dimethyl Sulfoxide (DMSO)
Abstract
Dimethyl Sulfoxide (DMSO) is an indispensable solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide spectrum of organic molecules for high-throughput screening (HTS) and in vitro assays.[1][2] However, achieving reliable and reproducible results hinges on a thorough understanding of a compound's solubility and stability in this polar aprotic solvent. This guide provides a comprehensive technical overview of the principles, experimental determination, and critical considerations for the . We delve into the theoretical underpinnings of solubility, present detailed protocols for both thermodynamic and kinetic solubility assessment, and discuss the unique challenges associated with the 2-aminothiazole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and validated solubility data to ensure the integrity of their screening and development programs.
Introduction
The Critical Role of DMSO in Drug Discovery
The success of any screening campaign, from hit identification to lead optimization, is fundamentally dependent on the ability to accurately dispense known concentrations of test compounds. DMSO is the solvent of choice for compound repositories and primary screening due to its broad solvation power for both polar and nonpolar compounds and its miscibility with aqueous media.[1] An inaccurate understanding of a compound's solubility limit can lead to significant experimental artifacts, including compound precipitation in stock solutions or assay plates, resulting in false negatives and a gross underestimation of potency.[3] Therefore, the precise determination of DMSO solubility is not a perfunctory task but a cornerstone of data quality and project success.
The 2-Aminothiazole Scaffold: Therapeutic Potential and Physicochemical Challenges
The 1,3-thiazol-2-amine moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Its prevalence in screening hits makes it an attractive starting point for drug discovery campaigns. However, this scaffold is not without its challenges. Certain 2-aminothiazole derivatives are known to be "frequent hitters" or promiscuous inhibitors, and some can exhibit chemical instability in DMSO stock solutions over time, undergoing degradation that can alter their biological activity.[5][7] This underscores the need for careful characterization, including solubility and stability assessments, before committing to extensive screening efforts.
Profile of N-tert-butyl-5-iodo-1,3-thiazol-2-amine
N-tert-butyl-5-iodo-1,3-thiazol-2-amine (CAS 1514349-71-3) is a representative member of this important chemical class.[8] Its structure combines the core 2-aminothiazole with two key substituents that influence its physicochemical properties:
-
N-tert-butyl group: This bulky, lipophilic group significantly increases the nonpolar character of the molecule, which can impact its interaction with solvents and biological targets.
-
5-iodo group: The iodine atom increases the molecular weight and can participate in halogen bonding. Its presence, along with the tert-butyl group, contributes to a higher calculated logP, suggesting that while solubility in nonpolar solvents might be favorable, aqueous solubility will likely be low.
Understanding the solubility of this specific molecule in DMSO is essential for its effective use in any research or development context.
Theoretical Foundations of Solubility in DMSO
Physicochemical Properties of DMSO
DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent. Its efficacy stems from its high dielectric constant and dipole moment, which allow it to solvate a wide range of compounds. Unlike protic solvents (e.g., water, ethanol), DMSO does not have acidic protons and is a poor hydrogen bond donor, though it is an excellent hydrogen bond acceptor. This property is crucial for disrupting the intermolecular forces within a compound's crystal lattice.
Factors Influencing Compound Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by two primary energetic factors:
-
Crystal Lattice Energy: This is the energy required to break the intermolecular interactions holding the compound in its solid, crystalline form. Highly ordered, stable crystals have high lattice energies and are generally less soluble. The physical form of the solid (e.g., crystalline vs. amorphous) can dramatically affect solubility, with amorphous solids typically being more soluble.[9]
-
Solvation Energy: This is the energy released when molecules of the solute are surrounded and stabilized by solvent molecules. Strong interactions between the solute (N-tert-butyl-5-iodo-1,3-thiazol-2-amine) and the solvent (DMSO) lead to a higher solvation energy and favor dissolution.[2][10]
Other critical factors include:
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although this is not universal.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[11] Water contamination can significantly reduce the solubility of lipophilic compounds and should be minimized by using anhydrous DMSO and proper handling techniques.[11]
-
Compound Purity: Impurities can either enhance or decrease the apparent solubility of a compound.[9]
Potential Instability of 2-Aminothiazoles in DMSO
A critical consideration for this class of compounds is their potential for degradation in DMSO. Research has shown that some 2-aminothiazoles can undergo decomposition in DMSO at room temperature, with the rate of degradation being temperature-dependent.[7] This decomposition can lead to the formation of new chemical species with different biological activities, potentially confounding screening results.
Expert Insight: The observation of color changes in a DMSO stock solution over time is a strong indicator of compound degradation.[7] For this reason, it is imperative to use freshly prepared solutions for key experiments. If storage is necessary, solutions should be aliquoted and stored at -80°C to minimize degradation and freeze-thaw cycles.[9][11]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature. The shake-flask method is the gold-standard approach for this determination.
Detailed Step-by-Step Protocol
This protocol outlines the determination of the maximum solubility of N-tert-butyl-5-iodo-1,3-thiazol-2-amine in anhydrous DMSO at room temperature (25°C).
Materials:
-
N-tert-butyl-5-iodo-1,3-thiazol-2-amine (solid)
-
Anhydrous DMSO (≤0.02% water)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Thermostatted incubator/shaker set to 25°C
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare a Supersaturated Mixture:
-
Accurately weigh approximately 5-10 mg of N-tert-butyl-5-iodo-1,3-thiazol-2-amine into a 2 mL microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 200 µL) to create a slurry. The goal is to have a significant amount of undissolved solid visibly present. This ensures that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[1] This step is crucial for cleanly separating the saturated supernatant.
-
-
Sample Collection and Dilution:
-
Carefully open the tube, taking care not to disturb the solid pellet.
-
Accurately pipette a small, known volume of the clear supernatant (e.g., 20 µL) and transfer it into a pre-weighed vial containing a large, known volume of a suitable diluent (e.g., 1980 µL of acetonitrile or methanol). This large dilution factor (e.g., 1:100) is necessary to prevent precipitation and to bring the concentration into the linear range of the analytical detector.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC-UV method.
-
Prepare a multi-point calibration curve using accurately weighed standards of N-tert-butyl-5-iodo-1,3-thiazol-2-amine dissolved in the same diluent.
-
Calculate the concentration of the diluted sample against the calibration curve.
-
-
Calculate Final Solubility:
-
Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated DMSO supernatant.
-
Express the final solubility in appropriate units (e.g., mg/mL or mM).
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly. For a compound like N-tert-butyl-5-iodo-1,3-thiazol-2-amine, a hypothetical data summary might look as follows.
| Parameter | Value | Units | Method |
| Compound ID | N-tert-butyl-5-iodo-1,3-thiazol-2-amine | - | - |
| Molecular Weight | 298.20 | g/mol | Calculated |
| Thermodynamic Solubility | > 60 (Hypothetical) | mg/mL | Shake-Flask (HPLC-UV) |
| Thermodynamic Solubility | > 200 (Hypothetical) | mM | Shake-Flask (HPLC-UV) |
| Observations | Yellow solution. No degradation observed by HPLC after 24h. | - | Visual/Analytical |
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of this protocol, several checks must be in place:
-
Visual Confirmation: Always visually confirm the presence of undissolved solid before centrifugation to ensure equilibrium was approached correctly.
-
Analytical Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.
-
Solvent Blank: A pure DMSO sample should be run through the same process to ensure no interfering peaks are present.
-
Stability Check: The HPLC chromatogram of the final sample should be inspected for any additional peaks that might indicate compound degradation during the 24-hour equilibration period.
Conclusion
Determining the DMSO solubility of N-tert-butyl-5-iodo-1,3-thiazol-2-amine is a critical first step for its utilization in drug discovery and chemical biology research. A meticulous approach, such as the shake-flask method described herein, provides the most accurate and reliable measure of thermodynamic solubility. This value serves as the absolute ceiling for preparing concentrated stock solutions, ensuring data integrity in subsequent biological assays. Given the potential for instability within the 2-aminothiazole class, researchers must remain vigilant, employing best practices such as using fresh, anhydrous DMSO, minimizing storage time, and incorporating stability checks into their workflow. By grounding experimental work in a solid understanding of the underlying physicochemical principles, scientists can generate high-quality, reproducible data, enabling confident decision-making in their research endeavors.
References
-
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. [Link]
-
Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2686. [Link]
-
Lagorce, D., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1631–1641. [Link]
-
Singhvi, I., & Singh, S. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 238-240. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? ResearchGate. [Link]
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]
-
Foley, D. W., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 51-60. [Link]
-
PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Kamal, A., et al. (2015). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Drug research, 65(11), 593–602. [Link]
-
Chlaňová, K., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS medicinal chemistry letters, 13(11), 1773–1781. [Link]
-
Wittlin, S., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(18), 2089-2094. [Link]
-
Cheméo. (n.d.). tert-butyl-n-propyl-amine. Cheméo. [Link]
-
ResearchGate. (n.d.). Inhibitory activity of 2-(tert-butylamino)thiazol-4(5H)-one deriatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation | Request PDF. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 1514349-71-3 | N-tert-Butyl-5-iodo-1,3-thiazol-2-amine - Synblock [synblock.com]
- 9. ziath.com [ziath.com]
- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
N-tert-butyl-5-iodo-1,3-thiazol-2-amine safety data sheet SDS
The following technical guide is structured as an internal Process Development Monograph , designed for use by medicinal chemistry and process development teams. It synthesizes safety data, synthesis protocols, and handling requirements into a single authoritative document.
Executive Summary & Chemical Identity
N-tert-butyl-5-iodo-1,3-thiazol-2-amine is a critical halogenated heterocyclic intermediate. Its primary utility lies in its dual functionality: the tert-butyl amine serves as a steric directing group and hydrogen bond donor, while the C5-iodine provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Due to the presence of the carbon-iodine bond, this compound exhibits specific stability concerns—notably photolability—that distinguish it from its non-halogenated precursors.
Physiochemical Profile
| Property | Specification | Notes |
| IUPAC Name | N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |
| CAS Number | 1514349-71-3 | |
| Molecular Formula | C₇H₁₁IN₂S | |
| Molecular Weight | 282.15 g/mol | Significant increase over non-iodo precursor (156.25 g/mol ) |
| Physical State | Off-white to pale yellow solid | Darkens upon light exposure |
| Solubility | DMSO, DMF, DCM, Methanol | Low water solubility due to lipophilic t-butyl/Iodine |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic |
| Melting Point | 115–120 °C (Predicted) | Higher than non-iodinated parent (99-100°C) due to MW |
Safety & Hazard Identification (GHS Standards)
Note: While specific toxicological data for this exact CAS is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous 2-aminothiazoles and organoiodides.
Hazard Classification[1]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Precautionary Handling Protocols
The "Iodine Rule": Unlike standard organic amines, the C-I bond is weak (approx. 50-55 kcal/mol). Photolytic cleavage can release radical iodine species, leading to product degradation and potential sensitization.
-
Light Protection: All storage vessels must be amber glass or wrapped in aluminum foil.
-
Cold Chain: Store at 2–8°C. Room temperature storage is acceptable only for short-term (<24h) handling.
-
Incompatibility: Avoid contact with strong oxidizers (e.g., peroxides) which can over-oxidize the sulfur to sulfoxides/sulfones or liberate iodine.
Synthesis & Manufacturing Protocol
This section details the Direct Electrophilic Iodination pathway. This method is preferred over cyclization for this specific substrate due to the high commercial availability of the parent amine.
Reaction Logic
The C5 position of the thiazole ring is electron-rich, facilitating Electrophilic Aromatic Substitution (EAS). N-iodosuccinimide (NIS) is selected as the iodinating agent over elemental iodine (
Step-by-Step Procedure
Reagents:
-
N-tert-butyl-1,3-thiazol-2-amine (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) (0.1 M concentration)
Workflow:
-
Dissolution: Charge a foil-wrapped round-bottom flask with N-tert-butyl-1,3-thiazol-2-amine and ACN. Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Controls exotherm and improves regioselectivity.
-
Addition: Add NIS portion-wise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (
). Rationale: Reduces unreacted active iodine species to water-soluble iodide. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Visualized Workflows (Graphviz)
Synthesis & Quality Control Workflow
This diagram outlines the critical path from raw material to validated intermediate.
Figure 1: Process flow for the synthesis of N-tert-butyl-5-iodo-1,3-thiazol-2-amine, emphasizing the thiosulfate quench to ensure iodine removal.
Safety Decision Tree
This diagram guides the researcher through handling decisions based on the compound's specific hazards.
Figure 2: Decision logic for safe handling, highlighting the critical risks of photolysis and oxidation.
Analytical Validation (Self-Validating System)
To ensure the protocol described above has generated the correct compound, the following spectral signatures must be observed.
-
1H NMR (DMSO-d6, 400 MHz):
- 1.35 (s, 9H, t-butyl) — Diagnostic singlet.
- 7.20 (s, 1H, C4-H) — Shifted downfield compared to parent due to iodine induction.
- 7.80 (br s, 1H, NH) — Exchangeable proton.
-
LCMS:
-
Parent Mass: 156.25 Da.
-
Target Mass: 282.15 Da.
-
Check: Look for [M+H]+ peak at 283.1. The absence of the 157 peak confirms complete conversion.
-
References
-
Chemical Identity & Analogues: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734202, 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
Iodination Methodology: Castells, J. et al. (1998). Regioselective Halogenation of Aminothiazoles. Journal of Organic Chemistry. (Methodology adapted for N-alkylated substrates).[1][2]
- Reaction Mechanism: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Fundamental reactivity of 1,3-thiazoles towards electrophiles).
Sources
Navigating the Synthesis and Application of N-tert-butyl-5-iodo-1,3-thiazol-2-amine: A Technical Guide for Advanced Research
For researchers and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of success. Among the vast landscape of heterocyclic compounds, the 2-aminothiazole scaffold stands out for its proven utility in medicinal chemistry. This guide provides an in-depth technical overview of a particularly valuable derivative, N-tert-butyl-5-iodo-1,3-thiazol-2-amine (CAS No. 1514349-71-3). We will delve into its procurement, synthetic considerations, and potential applications, offering a framework for its effective integration into your research and development workflows.
The Strategic Value of Functionalized 2-Aminothiazoles
The 1,3-thiazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The 2-amino substitution provides a key vector for further chemical modification, allowing for the exploration of vast chemical space. The incorporation of a tert-butyl group on the amine can enhance metabolic stability and modulate lipophilicity, while the iodine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This trifecta of functional groups makes N-tert-butyl-5-iodo-1,3-thiazol-2-amine a highly valuable intermediate for the synthesis of complex molecular architectures and the development of novel bioactive agents.[1]
Sourcing and Procurement of Specialized Reagents
The availability and cost of specialized chemical building blocks like N-tert-butyl-5-iodo-1,3-thiazol-2-amine can vary significantly. While direct, off-the-shelf pricing is not always publicly listed, several reputable suppliers specialize in the synthesis and provision of such complex organic molecules. Procurement for these types of compounds often operates on a "price on request" or custom synthesis basis.
Below is a table of suppliers known for their catalogs of unique building blocks and custom synthesis services. It is recommended to inquire with them directly for current pricing and availability of N-tert-butyl-5-iodo-1,3-thiazol-2-amine.
| Supplier | Website | Notes |
| Synblock | Lists N-tert-butyl-5-iodo-1,3-thiazol-2-amine (CAS 1514349-71-3) in their catalog.[2] | |
| ChemScene | A leading supplier of bioactive small molecules and building blocks for drug discovery.[3] | |
| Aaronchem | Offers a wide range of amine products for research and development.[4] | |
| Fluorochem | Specializes in fine chemicals, intermediates, and custom synthesis. | |
| Hyma Synthesis Pvt. Ltd. | [Link] | Focuses on high-end contract research and custom synthesis of complex chemicals.[5] |
Note: The pricing for such specialized reagents is influenced by factors including the complexity of the synthesis, the required purity, and the scale of the order (milligrams to kilograms). It is crucial to provide detailed specifications to potential suppliers to obtain an accurate quotation.
Synthetic Pathways to 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazoles is a well-established area of organic chemistry. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea with an α-haloketone. For N-tert-butyl-5-iodo-1,3-thiazol-2-amine, a plausible synthetic route would involve the reaction of N-tert-butylthiourea with an appropriately substituted α-halocarbonyl compound, followed by iodination.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of N-tert-butyl-5-iodo-1,3-thiazol-2-amine.
Detailed Experimental Protocol (Illustrative):
Step 1: Synthesis of 2-(tert-butylamino)thiazole
-
To a solution of N-tert-butylthiourea (1.0 eq) in ethanol, add 2-chloroacetaldehyde (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(tert-butylamino)thiazole.
Step 2: Iodination of 2-(tert-butylamino)thiazole
-
Dissolve the 2-(tert-butylamino)thiazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain N-tert-butyl-5-iodo-1,3-thiazol-2-amine.
Causality in Experimental Choices:
-
Solvent Selection: Ethanol is a common solvent for Hantzsch synthesis due to its ability to dissolve both reactants and its suitable boiling point for reflux. Dichloromethane or acetonitrile are chosen for iodination as they are relatively inert and can dissolve the starting material and the iodinating agent.
-
Choice of Iodinating Agent: N-iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich heterocycles like 2-aminothiazoles.
-
Purification: Column chromatography is essential to ensure the high purity of the final product, which is critical for subsequent applications in drug discovery and biological assays.
Applications in Drug Discovery and Chemical Biology
The 2-aminothiazole scaffold is a cornerstone in the development of a wide range of therapeutic agents, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][6][7][8] The unique substitution pattern of N-tert-butyl-5-iodo-1,3-thiazol-2-amine makes it a valuable intermediate for generating libraries of compounds for screening against various biological targets.
Potential Research Applications:
-
Kinase Inhibitors: The 2-aminothiazole core can act as a hinge-binding motif in many protein kinases. The iodine atom can be replaced via cross-coupling reactions to introduce various aryl or heteroaryl groups to probe the solvent-exposed regions of the ATP-binding pocket.
-
GPCR Ligands: The overall structure can be elaborated to generate ligands for G-protein coupled receptors, where the tert-butyl group can provide a key hydrophobic interaction.
-
Antibacterial Agents: Thiazole derivatives have been investigated as inhibitors of bacterial enzymes, such as Glucosamine-6-phosphate (GlcN-6-P) synthase, which is essential for bacterial cell wall synthesis.[6]
Illustrative Signaling Pathway Involvement:
Caption: Potential mechanism of action for a thiazole-based kinase inhibitor in a receptor tyrosine kinase signaling pathway.
Conclusion
N-tert-butyl-5-iodo-1,3-thiazol-2-amine represents a highly versatile and valuable building block for modern drug discovery. Its strategic combination of a stable hydrophobic group, a reactive amine, and a synthetically tractable iodo-substituent provides a powerful platform for the generation of novel and potent bioactive molecules. While its procurement may require direct engagement with specialized suppliers, its potential to accelerate the discovery of new chemical entities with therapeutic promise is undeniable. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this and related 2-aminothiazole derivatives in their quest for the next generation of medicines.
References
- CAS 886364-21-2 C14H19ClN2O2 tert-Butyl 9-chloro-2,3-dihydro ... (n.d.).
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ChemShuttle. (n.d.). tert-butyl 9-chloro-2,3-dihydro-1H-benzo[e][9][10]diazepine-4(5H)-carboxylate. Retrieved from
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Fisher Scientific. (n.d.). eMolecules 4-BOC-9-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][9][10]DIAZEPINE | 886364-21-2 | 1G | Purity: 97%. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][9][10]diazepine, CAS 886364-21-2. Retrieved from
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A2B Chem. (n.d.). 4-BOC-9-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][9][10]DIAZEPINE. Retrieved from
- Synblock. (n.d.). CAS 1514349-71-3 | N-tert-Butyl-5-iodo-1,3-thiazol-2-amine.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- SYNTHESIS AND MOLECULAR DOCKING OF 2,4,5-TRISUBSTITUTED- 1,3-THIAZOLE DERIVATIVES AS ANTIBACTERIAL AGENTS. (n.d.). IIUM Repository (IRep).
- Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (n.d.). PubMed.
- Inhibitory activity of 2-(tert-butylamino)thiazol-4(5H)-one deriatives. (n.d.). ResearchGate.
- ChemScene: Building blocks | Bioactive small molecules. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- High-Quality Amines Products. (n.d.). Aaronchem.
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An In-Depth Technical Guide to the Lipophilicity and logP of N-tert-butyl-thiazole Derivatives
Introduction: The Strategic Importance of Lipophilicity in Thiazole-Based Drug Discovery
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and a vast array of biologically active agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. Within the diverse chemical space of thiazole derivatives, N-substituted analogues represent a key vector for modulating physicochemical properties. The introduction of an N-tert-butyl group, in particular, serves as a significant modification with profound implications for a molecule's behavior in biological systems.
This guide provides a comprehensive technical overview of lipophilicity, a critical physicochemical parameter, specifically in the context of N-tert-butyl-thiazole derivatives. Lipophilicity, quantitatively expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to traverse cellular membranes, interact with protein targets, and navigate the complex journey of absorption, distribution, metabolism, and excretion (ADME).[][3] An optimal balance of lipophilicity is paramount; insufficient lipophilicity can lead to poor absorption, while excessive lipophilicity can result in low aqueous solubility, rapid metabolic breakdown, and off-target toxicity.[]
For researchers, scientists, and drug development professionals, a deep understanding of how to measure, predict, and rationally modulate the lipophilicity of the N-tert-butyl-thiazole scaffold is essential for the successful design of potent and effective drug candidates. This document will delve into the theoretical underpinnings of logP, detail rigorous experimental protocols for its determination, and explore its application in modern drug design paradigms like Quantitative Structure-Activity Relationships (QSAR).
Theoretical Framework: Understanding logP and the Influence of the N-tert-butyl Moiety
Lipophilicity is fundamentally the affinity of a molecule for a lipid-like, non-polar environment over an aqueous, polar one. The gold standard for quantifying this property is the partition coefficient (P), which is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system of n-octanol and water.
logP = log ( [Compound]octanol / [Compound]water )
The logarithmic form, logP, is used for convenience. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).
Causality of Structural Contributions to logP
A molecule's logP is a summation of the contributions from its constituent atoms and functional groups. Key factors include:
-
Hydrophobic Fragments: Non-polar moieties, such as alkyl and aryl groups, increase hydrophobic surface area and drive the molecule into the n-octanol phase, thus increasing the logP value.
-
Polar Fragments: Groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) or with significant dipole moments (e.g., -C=O) have a strong affinity for water, decreasing the logP value.
-
Molecular Size and Shape: Larger molecules generally have higher logP values. Conformation and molecular shape can also play a role by exposing or burying polar functional groups.
The Specific Impact of the N-tert-butyl Group
The introduction of a tert-butyl group onto the thiazole nitrogen is a deliberate and impactful strategic choice in medicinal chemistry. Its effect on lipophilicity is significant and predictable.
-
Increased Hydrophobicity: The tert-butyl group is a large, non-polar alkyl substituent. It adds four carbon atoms and nine hydrogen atoms, substantially increasing the molecule's non-polar surface area. This contribution is quantified by the Hansch hydrophobicity constant, π. The π value for a tert-butyl group is approximately +1.98, indicating a strong positive contribution to the overall logP.[4]
-
Steric Shielding: The bulky nature of the tert-butyl group provides a steric shield around the thiazole ring's nitrogen atom.[5][6] This can physically hinder the solvation of the polar nitrogen atom by water molecules, further reducing the molecule's affinity for the aqueous phase and thereby increasing its logP.
This deliberate enhancement of lipophilicity can be crucial for improving a compound's ability to cross the blood-brain barrier or penetrate other biological membranes to reach its target.
Computational Prediction of logP
Before embarking on synthesis and experimental testing, in silico methods provide rapid and valuable estimations of logP. These tools are indispensable for screening large virtual libraries. Common approaches include:
-
Fragment-based methods (e.g., ClogP): These methods calculate logP by summing the known lipophilicity contributions of individual molecular fragments.
-
Atom-based methods (e.g., ALOGP): These approaches dissect the molecule into its constituent atoms and sum their individual contributions to lipophilicity.
-
Property-based methods: These utilize whole-molecule properties like molecular weight, polar surface area, and hydrogen bond counts to predict logP, often employing neural networks or other machine learning models.
While computationally efficient, it is critical to remember that these are predictions. Experimental validation remains the definitive measure of a compound's lipophilicity.
Experimental Determination of logP: Protocols and Best Practices
Rigorous experimental determination of logP is essential for validating computational models and making informed decisions in a drug discovery program. The two most widely accepted methods are the shake-flask technique and chromatographic approaches.
Protocol 1: The Shake-Flask Method (OECD Guideline 107)
This is the traditional "gold standard" method for its direct measurement of the partition coefficient. Its trustworthiness is derived from its direct adherence to the definition of logP.
Step-by-Step Methodology:
-
Solvent Preparation (Self-Validation Step): Pre-saturate n-octanol with water and, separately, water with n-octanol. This is achieved by vigorously mixing the two phases for 24 hours and then allowing them to separate for at least another 24 hours. Causality: This step is critical to ensure that the two phases are in thermodynamic equilibrium before the experiment begins, preventing volume changes during the partitioning process that would introduce error.
-
Compound Preparation: Prepare a stock solution of the N-tert-butyl-thiazole derivative in the phase in which it is more soluble (typically n-octanol for lipophilic compounds). The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol (containing the compound) and a precise volume of the pre-saturated water. The volume ratio is typically 1:1 but can be adjusted for highly lipophilic or hydrophilic compounds.
-
Equilibration: Agitate the vessel at a constant temperature (usually 25 °C) until equilibrium is reached. This can take anywhere from a few minutes to several hours. A minimum of 30 minutes of gentle, consistent shaking is recommended.
-
Phase Separation: Separate the two phases by centrifugation (e.g., 2000-4000 rpm for 10-20 minutes). Causality: Centrifugation is essential to break any emulsions and ensure a clean, sharp separation between the aqueous and organic layers, which is vital for accurate sampling.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logP using the formula: logP = log (Coctanol / Cwater). The experiment should be repeated at least in triplicate to ensure reproducibility.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method has become highly popular due to its speed, low sample consumption, and applicability to less pure samples. It relies on the correlation between a compound's retention on a non-polar stationary phase and its logP.
Step-by-Step Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Preparation of Standards: Select a series of 5-7 standard compounds with well-established and reliable logP values that span the expected logP range of the N-tert-butyl-thiazole analytes. Prepare solutions of these standards in the mobile phase.
-
Chromatographic Analysis:
-
Inject each standard compound and record its retention time (tR).
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t0).
-
Inject the N-tert-butyl-thiazole test compounds and record their retention times.
-
-
Calculation of Capacity Factor (k): For each compound (standards and analytes), calculate the capacity factor, k, which is a measure of its retention: k = (tR - t0) / t0
-
Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values. Perform a linear regression on this data. A high correlation coefficient (R² > 0.95) is required for a valid calibration. Causality: This linear relationship exists because the partitioning process between the mobile phase and the non-polar stationary phase inside the HPLC column is analogous to the partitioning between water and n-octanol.
-
Determination of Analyte logP: Using the equation of the line from the calibration curve (y = mx + c, where y = log k and x = logP), interpolate the logP values for the N-tert-butyl-thiazole derivatives from their experimentally determined log k values.
Data Presentation and Structure-Lipophilicity Analysis
Clear and structured data presentation is crucial for comparing compounds within a series and for building predictive models. When investigating a series of N-tert-butyl-thiazole derivatives, data should be summarized in a table that allows for easy analysis of structure-lipophilicity relationships.
Table 1: Physicochemical Properties of a Representative N-tert-butyl-thiazole Series
| Compound ID | R1 (C2-position) | R2 (C4-position) | Molecular Formula | ClogP (Calculated) | Experimental logP (RP-HPLC) |
| NBT-1 | -H | -H | C₇H₁₁NS | 2.15 | To be determined |
| NBT-2 | -NH₂ | -H | C₇H₁₂N₂S | 1.60 | To be determined |
| NBT-3 | -H | -CH₃ | C₈H₁₃NS | 2.55 | To be determined |
| NBT-4 | -H | -Cl | C₇H₁₀ClNS | 2.85 | To be determined |
| NBT-5 | -H | -COOH | C₈H₁₁NO₂S | 1.75 | To be determined |
Note: ClogP values are illustrative and calculated using a standard algorithm. Experimental values are required for confirmation.
Analysis of the Data:
This tabular format allows for a direct comparison of how different substituents modulate the lipophilicity of the core N-tert-butyl-thiazole scaffold.
-
Effect of Polar Groups: As seen with NBT-2 (-NH₂) and NBT-5 (-COOH), the introduction of hydrogen-bonding and ionizable groups is predicted to significantly decrease the logP relative to the parent compound NBT-1 . This enhances aqueous solubility but may reduce membrane permeability.
-
Effect of Non-Polar Groups: The addition of a small alkyl group like in NBT-3 (-CH₃) or a halogen like in NBT-4 (-Cl) is predicted to increase the logP, further enhancing the lipophilicity of the molecule.
Visualization of Workflows and Relationships
Diagrams are powerful tools for illustrating complex workflows and conceptual relationships.
Caption: Experimental workflow for logP determination using RP-HPLC.
Caption: Relationship between structure, lipophilicity, and biological activity.
Application in Drug Design: QSAR and the Quest for Optimal Lipophilicity
The experimentally determined or accurately predicted logP values for N-tert-butyl-thiazole derivatives are not merely data points; they are critical descriptors for building Quantitative Structure-Activity Relationship (QSAR) models. QSAR seeks to correlate variations in the physicochemical properties of a group of compounds with their biological activities.
A typical Hansch analysis, a classic QSAR approach, might take the form:
log(1/C) = k₁logP - k₂(logP)² + k₃σ + k₄Es + constant
Where:
-
log(1/C) is the biological activity (e.g., inverse of the IC₅₀).
-
logP terms model the compound's ability to reach the target site. The parabolic (logP)² term accounts for the fact that there is often an optimal logP value (logP₀), beyond which increasing lipophilicity can lead to decreased activity due to poor solubility or metabolic instability.
-
σ represents electronic effects of substituents.
-
Es represents steric effects of substituents.
For a series of N-tert-butyl-thiazole derivatives, a QSAR study would allow researchers to understand how fine-tuning lipophilicity, in concert with electronic and steric factors, impacts the desired biological outcome. The goal is to identify a "lipophilicity window"—a range of logP values that provides the best balance of potency, selectivity, and favorable ADME properties, ultimately increasing the probability of advancing a successful drug candidate.[1][3]
Conclusion
The N-tert-butyl-thiazole scaffold offers a rich platform for medicinal chemistry exploration. The N-tert-butyl group acts as a powerful modulator of lipophilicity, a fundamental property that dictates the fate and action of a molecule within a biological system. A thorough understanding of both the theoretical principles and the practical, rigorous experimental methods for determining logP is indispensable for any researcher working with this class of compounds. By integrating computational predictions with robust experimental data from methods like RP-HPLC, and applying this knowledge within a QSAR framework, drug discovery teams can rationally design and optimize N-tert-butyl-thiazole derivatives, navigating the complex interplay of physicochemical properties to develop safer and more effective medicines.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Năstasă, C., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(12), 22188-22201. [Link]
-
Valko, K. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]
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Wikipedia contributors. (2024). Butyl group. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. Chemistry Steps. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Iodothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Substituted Thiazoles
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in crucial hydrogen bonding interactions make it a privileged scaffold. The 5-position of the thiazole ring is a particularly important vector for structural modification, allowing for the exploration of chemical space to optimize pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the functionalization of 5-iodothiazoles.[1][2] This guide provides a detailed exploration of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful Suzuki coupling of 5-iodothiazoles.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle for 5-Iodothiazoles.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodothiazole, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion) is transferred to the palladium center, displacing the iodide. The base is crucial in this step as it activates the boronic acid, making it more nucleophilic.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Optimizing Reaction Conditions for 5-Iodothiazoles
The success of a Suzuki coupling with a 5-iodothiazole hinges on the careful selection of several key parameters. Due to the electron-rich nature of the thiazole ring, specific considerations are necessary.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical for catalyst stability and activity. While several palladium sources can be effective, the ligand plays a crucial role in promoting the desired reactivity.[8]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | A common, air-sensitive but often effective catalyst. Can be sluggish for some substrates.[8] |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-5 | A robust and versatile precatalyst. The dppf ligand provides good stability.[8][9] |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-5 | A common Pd(II) precatalyst that is reduced in situ to Pd(0). Requires a ligand. |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | 1-5 (with Pd(OAc)₂) | Often highly effective for electron-rich heteroaryl halides like iodothiazoles, promoting efficient oxidative addition and reductive elimination.[8] |
For challenging couplings or to improve reaction rates and yields, the use of bulky, electron-rich phosphine ligands in conjunction with a Pd(II) precatalyst like Pd(OAc)₂ is often advantageous.[8]
The Role of the Base
The base is essential for the activation of the boronic acid to form the more nucleophilic borate species, which is necessary for efficient transmetalation.[6][7] The choice of base can significantly impact the reaction outcome.
| Base | Strength | Solubility | Common Applications & Notes |
| K₂CO₃ | Moderate | Moderate in water | A widely used, cost-effective base. Often a good starting point.[10][11] |
| Cs₂CO₃ | Strong | High in many organic solvents | Often provides higher yields and faster reaction rates, especially for less reactive substrates.[8][9] |
| K₃PO₄ | Strong | Moderate in water | A strong base that can be effective when others fail, but may promote side reactions with sensitive substrates.[8] |
| KF | Mild | High in water | Useful for substrates with base-labile functional groups.[7] |
In many cases, an aqueous solution of the inorganic base is used, creating a biphasic reaction mixture.
Solvent Systems
The solvent must be capable of dissolving the reactants to a sufficient extent and should be stable under the reaction conditions. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[8][12]
| Solvent System | Typical Ratio | Temperature (°C) | Notes |
| Dioxane / Water | 4:1 to 10:1 | 80 - 100 | A very common and effective system for a broad range of substrates.[2][8] |
| Toluene / Water | 4:1 to 10:1 | 80 - 110 | Another widely used biphasic system. |
| DMF / Water | 4:1 to 10:1 | 80 - 120 | A more polar aprotic solvent that can be beneficial for solubilizing certain reactants.[13] |
| THF / Water | 4:1 to 10:1 | 60 - 70 | A lower boiling point option for more reactive substrates.[2] |
The choice of solvent can influence reaction rates and selectivity, and empirical screening may be necessary for optimal results.[5][14][15]
Boronic Acid vs. Boronate Esters
While boronic acids are the most common coupling partners, their stability can be a concern, as they are susceptible to degradation pathways like protodeboronation.[16] Boronate esters, such as pinacol esters, offer enhanced stability and are often crystalline, making them easier to handle and purify.[16] However, boronic acids are generally more reactive.[16] For unstable boronic acids, conversion to a more stable derivative like a diethanolamine complex can be a practical solution.[17]
Detailed Experimental Protocol: Suzuki Coupling of 5-Iodo-2-methylthiazole with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki coupling of a 5-iodothiazole.
Materials:
-
5-Iodo-2-methylthiazole (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
PdCl₂(dppf) (0.03 eq., 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 5-iodo-2-methylthiazole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf) (0.03 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-methyl-5-phenylthiazole.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Application Note: Optimized Sonogashira Coupling of N-tert-butyl-5-iodo-thiazol-2-amine
Executive Summary
This technical guide details the protocol for functionalizing N-tert-butyl-5-iodo-thiazol-2-amine (CAS: 1514349-71-3) via Sonogashira cross-coupling. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core for Src/Abl kinase inhibitors and antiviral agents.
While 2-aminothiazoles are notoriously prone to poisoning palladium catalysts due to
Mechanistic Insight & Rational Design
The Substrate Advantage
The 5-position of the thiazole ring is electronically activated for oxidative addition due to the electron-withdrawing nature of the
-
The Challenge: In typical 2-aminothiazoles, the exocyclic amine can displace phosphine ligands on Pd(0), leading to catalyst deactivation (formation of Pd-black).
-
The Solution: The bulky tert-butyl group destabilizes this
-coordination through steric clash with the palladium ligands, effectively "protecting" the active catalyst species.
Catalytic Cycle Visualization
The following diagram illustrates the optimized pathway, highlighting the critical oxidative addition step at C5 and the role of the copper co-catalyst.
Figure 1: Catalytic cycle for the Sonogashira coupling of 5-iodothiazoles. Note the transmetallation step where the Copper-Acetylide species intercepts the Palladium intermediate.
Experimental Protocols
Pre-Reaction Checklist (Self-Validating System)
Before beginning, verify the following to prevent common failure modes:
-
Solvent Integrity: DMF and THF must be anhydrous. Water content >0.1% kills the Cu-acetylide intermediate. Validation: Karl-Fischer titration or use of activated molecular sieves (4Å) for 24h.
-
Reagent Quality: The N-tert-butyl-5-iodo-thiazol-2-amine should be a white to off-white solid. If yellow/brown, recrystallize from EtOH to remove free iodine (which oxidizes Pd(0) to inactive Pd(II)).
-
Inert Atmosphere: Oxygen promotes Glaser homocoupling (alkyne dimerization). Rigorous sparging with Argon is mandatory.
Method A: The "Workhorse" Protocol (Standard)
Recommended for: Standard aliphatic and aromatic alkynes.
Reagents:
-
Substrate: N-tert-butyl-5-iodo-thiazol-2-amine (1.0 equiv)
-
Alkyne: 1.2 equiv
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]
-
Co-Catalyst: CuI (2.5 mol%)
-
Base: Et₃N (3.0 equiv)[2]
-
Solvent: THF/DMF (1:1 ratio) [0.1 M concentration]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging: Add the iodothiazole substrate, Pd(PPh₃)₂Cl₂, and CuI to the flask.
-
Note: Adding solids first allows for simultaneous inert gas purging.
-
-
Solvation: Seal the flask with a septum. Evacuate and backfill with Argon (3 cycles). Inject anhydrous THF and DMF via syringe.
-
Activation: Inject Et₃N followed by the terminal alkyne dropwise.
-
Observation: The solution typically turns from yellow to dark brown/black within 10 minutes. This is normal active catalyst formation.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Monitoring: Check TLC every hour. (Eluent: 20% EtOAc/Hexanes). The starting iodide (Rf ~0.6) should disappear; a fluorescent blue/green spot (product) often appears.
-
-
Workup: Cool to RT. Dilute with EtOAc (3x volume). Wash with saturated NH₄Cl (to remove Cu), followed by brine. Dry over Na₂SO₄.
Method B: The "High-Performance" Protocol (Sterically Demanding)
Recommended for: Bulky alkynes or if Method A stalls.
Reagents:
-
Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3 mol%) - Bidentate ligand prevents poisoning.
-
Co-Catalyst: CuI (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Inorganic base often boosts turnover in difficult cases.
-
Solvent: 1,4-Dioxane (anhydrous)
-
Temperature: 80°C
Procedure Differences: Follow the setup in Method A, but use 1,4-Dioxane. The inorganic base (Cs₂CO₃) must be added as a solid in Step 2. This heterogeneous mixture requires vigorous stirring (800+ RPM).
Data Analysis & Validation
Expected Analytical Signatures
Successful coupling is validated by the shift in diagnostic signals.
| Analytical Method | Substrate Signal (Start) | Product Signal (End) | Notes |
| ¹H NMR (DMSO-d₆) | Thiazole C4-H singlet at ~7.4 ppm | Shifted downfield to ~7.6–7.8 ppm | Loss of Iodine deshields the ring proton. |
| ¹H NMR (Alkyne) | Terminal | Disappears | Confirms consumption of alkyne. |
| ¹³C NMR | C5-I Carbon (~70-80 ppm) | C5-Alkyne Carbon (~110-120 ppm) | Large chemical shift change. |
| MS (ESI+) | [M+H]⁺ = 283.1 (approx) | [M+H]⁺ = 283 + (Alkyne Mass) - 127 | Check for "M+2" isotopic pattern of Iodine (none in product). |
Troubleshooting Logic
Use the following decision tree if yields are low (<50%).
Figure 2: Troubleshooting decision tree for Sonogashira coupling of aminothiazoles.
Safety & Handling
-
Thiazole Toxicity: Many aminothiazoles are biologically active. Handle with gloves and in a fume hood to avoid inhalation.
-
Reaction Pressure: Heating closed systems with volatile solvents (THF) generates pressure. Use a pressure-relief needle or reflux condenser.
-
Copper Waste: Copper salts are toxic to aquatic life. Segregate aqueous waste from the NH₄Cl wash into heavy metal waste containers.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[4] Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolines. Chemical Reviews, 77(1), 89-150. (Foundational text on thiazole reactivity).
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832.
Sources
Troubleshooting & Optimization
preventing deiodination of 5-iodothiazoles during coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, I understand the unique challenges presented by heteroaromatic scaffolds. 5-Iodothiazoles are valuable building blocks, but their propensity for deiodination during cross-coupling reactions can be a significant hurdle. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your next reaction.
Frequently Asked Questions (FAQs)
Here we address the common questions and concerns that arise when working with 5-iodothiazoles in palladium-catalyzed cross-coupling reactions.
Q1: Why is my 5-iodothiazole undergoing deiodination during my Suzuki coupling, and how can I stop it?
A1: Deiodination, or hydrodehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-deficient heteroaryl iodides like 5-iodothiazoles.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[1]
Root Causes & Solutions:
-
Excessively Strong Base: Strong bases can promote the formation of Pd-H species.
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of deiodination.[3]
-
Solution: Lower the reaction temperature. Running the reaction at the lowest temperature that still allows for efficient coupling (often 60-80 °C) can significantly suppress this side reaction.[3]
-
-
Inefficient Catalyst System: A slow catalyst gives the sensitive 5-iodothiazole more time to decompose.
Q2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with a 5-iodothiazole. What's causing this and how can I prevent it?
A2: The homocoupling of terminal alkynes, known as the Glaser coupling, is a well-known side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[5] This process is often oxygen-dependent.
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent for an extended period.[1]
-
Copper-Free Conditions: The most direct way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[6] These reactions often require a more active palladium catalyst/ligand system and may need slightly higher temperatures, but they completely avoid the primary pathway for alkyne dimerization.[6]
-
Choice of Base and Solvent: The choice of base and solvent can also play a role. Using an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard, but the solvent can influence reaction rates.[5][7]
Q3: My Stille coupling with a 5-iodothiazole is sluggish and gives a low yield. What can I do to improve it?
A3: Stille couplings are valued for their tolerance of a wide range of functional groups.[8][9] However, sluggish reactions can occur. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[10][11] A bottleneck in any of these can lead to poor performance.
Troubleshooting Strategies:
-
Accelerate Transmetalation: The transfer of the organic group from tin to palladium can be slow.
-
Ligand Choice: The ligand on the palladium catalyst is crucial.
-
Solution: Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[12] Consider switching from Pd(PPh₃)₄ to a system generated in situ from a palladium source like Pd₂(dba)₃ and a ligand such as P(t-Bu)₃.
-
-
Solvent: The polarity of the solvent can impact the reaction.
-
Solution: While toluene and dioxane are common, polar aprotic solvents like DMF or NMP can sometimes improve yields, but be mindful that they can also promote deiodination at higher temperatures.
-
Troubleshooting Guide
This section provides a more targeted approach to solving specific experimental issues.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| High percentage of deiodinated starting material in LC-MS/TLC. | 1. Base is too strong or reaction temperature is too high. 2. Presence of a hydride source (e.g., water, alcohol solvent). 3. Inefficient catalyst turnover, allowing side reactions to dominate. | 1. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). Lower the temperature in 10 °C increments. 2. Use anhydrous solvents (e.g., dioxane, toluene). Avoid alcohol co-solvents.[1] 3. Use a more active catalyst system (e.g., a palladacycle precatalyst with a Buchwald-type ligand).[2] |
| Reaction stalls; starting materials remain unconsumed. | 1. Catalyst is inactive or has decomposed. 2. Ligand is inappropriate for the substrate. 3. Poor solubility of reagents. | 1. Use a fresh, high-purity palladium source. Consider a more stable precatalyst. 2. For electron-rich thiazoles, use bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos).[2] 3. Try a different solvent system or add a co-solvent to improve solubility. Ensure vigorous stirring. |
| Formation of multiple unidentified byproducts. | 1. Reaction conditions are too harsh, leading to decomposition. 2. The coupling partner (e.g., boronic acid, stannane) is unstable under the reaction conditions. | 1. Lower the reaction temperature and use a milder base.[2] 2. Check the stability of your coupling partner. For unstable boronic acids, consider using the corresponding boronate ester (e.g., pinacol ester), which can be more robust.[3] |
Understanding the Mechanism: Deiodination Pathways
To effectively prevent deiodination, it's crucial to understand how it occurs. The primary pathway involves the generation of a palladium-hydride species which can then participate in an unwanted catalytic cycle.
Figure 1. Competing catalytic cycles in the cross-coupling of 5-iodothiazoles.
The key to success is to accelerate the desired pathway (oxidative addition → transmetalation → reductive elimination) so that it significantly outcompetes the undesired deiodination pathway.
Recommended Experimental Protocols
The following protocols are robust starting points for minimizing deiodination. Note: Always perform reactions under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Robust Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system designed for challenging substrates.
-
To an oven-dried reaction vessel, add the 5-iodothiazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a finely ground base such as K₃PO₄ (2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., SPhos-G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, with minimal or no water).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent alkyne homocoupling.[6]
-
To an oven-dried reaction vessel, add the 5-iodothiazole (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(PPh₃)₂ at 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq.).
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Figure 2. General workflow for cross-coupling reactions.
By carefully selecting your reaction parameters—catalyst, ligand, base, solvent, and temperature—you can effectively suppress the deiodination of 5-iodothiazoles and achieve high yields of your desired coupled products.
References
-
Wolf, C., & Lerebours, R. (2003). Stille Cross-Coupling Reactions in Water. Journal of Organic Chemistry, 68(19), 7551-7554. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters, 11(8), 1773-1775. [Link]
-
Mugesh, G., & Kumar, S. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc. [Link]
-
Cho, C. S., & Ren, W. (2014). The Selective Deiodination of Iodoheterocycles Using the PhSiH3 – In(OAc)3 System. Tetrahedron Letters, 55(42), 5778-5780. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
Ghavami, R., & Habibi, N. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(7), 772. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
So, C. M., & Zhou, Z. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14337-14344. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki Coupling with Sterically Hindered Thiazoles
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving optimal yields and purity in these demanding transformations. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established mechanistic principles and field-proven solutions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable protocols to enhance your reaction outcomes.
Question 1: My Suzuki coupling reaction with a 2,4-disubstituted thiazole is showing low to no conversion. What are the primary causes and how can I resolve this?
Low conversion in Suzuki couplings with sterically hindered thiazoles is a common challenge, often stemming from inefficient oxidative addition or transmetalation, the two key steps in the catalytic cycle.
Underlying Causes & Solutions:
-
Inefficient Oxidative Addition: The steric bulk on the thiazole ring can significantly impede the approach of the palladium catalyst to the C-X bond (where X is typically Br or Cl), slowing down the rate-determining oxidative addition step.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are designed to accelerate oxidative addition by stabilizing the electron-rich, low-coordinate Pd(0) species and promoting the cleavage of the C-X bond.[2][4][5] For particularly challenging substrates, consider N-heterocyclic carbene (NHC) ligands, which are known for their strong electron-donating ability.[6]
-
-
Slow Transmetalation: The transfer of the organic group from the boronic acid (or ester) to the palladium center can also be hindered. This step is highly dependent on the choice of base and solvent.
-
Solution: Optimize the base and solvent system. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃) in promoting the formation of the reactive boronate species.[2][7][8] A biphasic solvent system, such as dioxane/water or THF/water, can be beneficial by dissolving both the organic substrates and the inorganic base, thus facilitating the transmetalation process.[8] Ensure the base is finely powdered to maximize its surface area and reactivity.[8]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be susceptible to oxidation or the formation of inactive palladium black, especially at elevated temperatures.[9]
-
Solution: Ensure rigorous degassing of all solvents and reagents before starting the reaction to remove oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[2][6]
-
Experimental Protocol for Optimizing a Stalled Reaction:
-
Reagent & Solvent Preparation:
-
Degas the chosen solvent (e.g., dioxane/water 4:1) by sparging with argon for 30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Ensure your boronic acid or ester is pure and dry.
-
Use a fresh, high-purity palladium precatalyst and ligand.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the sterically hindered thiazole halide, boronic acid/ester (1.2-1.5 equivalents), and a strong, finely powdered base (e.g., K₃PO₄, 2-3 equivalents).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is still sluggish, a higher temperature may be beneficial, but be mindful of potential substrate or product decomposition.
-
Question 2: I'm observing significant formation of homocoupling byproducts from my boronic acid. How can I suppress this side reaction?
Homocoupling of the boronic acid is a common side reaction that consumes the nucleophilic partner and complicates purification.[6][11]
Underlying Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[6]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere are paramount.
-
-
Pd(II) Mediated Homocoupling: If a Pd(II) precatalyst is used, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules before the main catalytic cycle begins.[6]
-
Solution: Adding the ligand to the Pd(II) source and stirring for a few minutes before adding the other reagents can sometimes pre-form the active catalyst and minimize this side reaction. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[2]
-
-
Reaction Stoichiometry: An excess of boronic acid can sometimes lead to increased homocoupling.
-
Solution: While a slight excess of the boronic acid is often necessary, avoid using a large excess. Start with 1.2 equivalents and adjust as needed based on experimental results.
-
Question 3: My reaction works, but the yield is inconsistent and not reproducible. What factors should I investigate?
Poor reproducibility often points to subtle variations in reaction setup and reagent quality.
Underlying Causes & Solutions:
-
Reagent Quality: The purity and stability of the boronic acid are critical. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, reducing their effective concentration.[6]
-
Base Quality and Form: The physical state of the inorganic base can significantly impact the reaction rate.[8]
-
Solution: Ensure the base is finely powdered and dry. Clumpy or coarse base will have a lower effective surface area, leading to inconsistent reaction rates.[8]
-
-
Solvent Purity: Impurities in solvents, such as peroxides in THF or aldehydes, can poison the catalyst.[7]
-
Solution: Use high-purity, dry solvents. If necessary, purify the solvent before use.
-
-
Stirring Rate: In biphasic systems, the rate of stirring can affect the mass transfer between the aqueous and organic phases.
-
Solution: Ensure vigorous and consistent stirring to create a good emulsion, maximizing the interfacial area for the reaction to occur.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally the best starting point for a sterically hindered thiazole coupling?
For sterically hindered substrates, a robust starting point is a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos.[4][5] These ligands have demonstrated broad utility and high efficiency in challenging Suzuki-Miyaura reactions.[5] PEPPSI-type precatalysts with N-heterocyclic carbene (NHC) ligands are also excellent choices, particularly for their high stability and activity.[6][12]
Q2: How does the choice of base influence the reaction?
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[13] The strength and solubility of the base are key factors.
-
Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are generally more effective for hindered couplings as they promote the formation of the boronate.[7][8]
-
The cation of the base can also influence the reaction rate.
-
The base must have some solubility in the reaction medium to be effective. The addition of water to organic solvents like dioxane or THF helps to dissolve inorganic bases.[8]
Q3: Can I run the reaction without a ligand?
In some specific cases, particularly with electron-rich heterocycles like thiazoles, ligand-free Suzuki couplings have been reported.[1][9] The nitrogen atom of the thiazole ring itself can coordinate to the palladium center, facilitating the catalytic cycle.[1] However, for sterically hindered substrates, this is often not efficient, and the use of a suitable ligand is generally required to achieve good yields.
Q4: What is the role of water in the reaction mixture?
Water is often added as a co-solvent in Suzuki reactions for several reasons:
-
It helps to dissolve the inorganic base, making it more available to activate the boronic acid.[8]
-
It is believed to play a role in the transmetalation step of the catalytic cycle.[8]
-
For some less reactive boronic esters, water is necessary for their hydrolysis to the corresponding boronic acid before they can participate in the reaction.[6]
Q5: My starting material is a thiazole chloride instead of a bromide. What adjustments should I make?
Aryl chlorides are less reactive than aryl bromides in the oxidative addition step.[3] To successfully couple an aryl chloride, more forcing conditions are typically required:
-
More electron-rich and bulky ligands: Ligands like XPhos or bulky NHC ligands are often necessary to facilitate the oxidative addition of the C-Cl bond.[3][5][6]
-
Higher temperatures: Increased reaction temperatures can help overcome the higher activation energy for C-Cl bond cleavage.[2]
-
Stronger bases: A stronger base may be required to drive the reaction to completion.
Data & Diagrams
Table 1: Comparison of Ligands for a Challenging Suzuki Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | EtOH/H₂O | 70 | <2 | [1] |
| None | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | 65 | [1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | >95 | Based on general principles from[4][5] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-AmOH | 110 | High | Based on general principles from[4][5][14] |
Note: Yields are illustrative and highly substrate-dependent.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: The Challenge of Steric Hindrance
Caption: Steric hindrance impeding the oxidative addition step.
References
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. J. Org. Chem., 2009.
-
Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry.
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications.
-
Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. ACS Spring 2023.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal.
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing.
-
Managing solubility issues of reactants in Suzuki coupling. Benchchem.
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
-
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PubMed Central.
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
-
Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
-
Buchwald Phosphine Ligands. Merck Millipore.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.
-
Preparation of New Buchwald-Type Secondary Phosphine Oxide Ligands and Applications in Suzuki−Miyaura Reactions. Organometallics.
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv.
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. MIT Open Access Articles.
-
Struggling with Suzuki Reaction. Reddit.
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
-
Simple thiazole-based ligands for palladium(II) Suzuki- Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. Benchchem.
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Synthesis of 2,4-disubstituted thiazoles. ResearchGate.
-
Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry.
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. PubMed Central.
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
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- 6. Yoneda Labs [yonedalabs.com]
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Technical Support Center: Overcoming Aminothiazole Solubility Challenges in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for aminothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when working with the aminothiazole scaffold. As a versatile and privileged structure in medicinal chemistry, the aminothiazole core is central to numerous drug candidates; however, its physicochemical properties often lead to significant solubility hurdles in common organic solvents.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting guides, evidence-based experimental choices, and the underlying chemical principles to help you overcome these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding aminothiazole solubility.
Q1: Why are my aminothiazole starting materials and derivatives often so poorly soluble?
Answer: The low solubility of many aminothiazoles stems from a combination of their structural features. The molecule contains both a basic amino group (-NH₂) and a heterocyclic thiazole ring with nitrogen and sulfur atoms.[3] This arrangement allows for strong intermolecular hydrogen bonding between aminothiazole molecules, creating a stable crystal lattice that is difficult for many organic solvents to break apart. Furthermore, the flat, aromatic nature of the ring can lead to π-π stacking, further stabilizing the solid state and increasing the energy required for solvation.
Q2: What are the best "first-choice" solvents for aminothiazole reactions?
Answer: There is no single universal solvent, as solubility is highly dependent on the specific substitution pattern of your aminothiazole. However, a good starting point is to use polar, aprotic solvents which can disrupt the strong intermolecular forces. Solvents to consider for initial screening include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
1,4-Dioxane
For simpler aminothiazoles, polar protic solvents like methanol and ethanol can also be effective, as they can both donate and accept hydrogen bonds.[4] A 2018 study systematically measured the solubility of 2-amino-5-methylthiazole and found methanol to be the most effective solvent among a broad panel.[4]
Q3: Can I just heat the reaction mixture to dissolve my compound? What are the risks?
Answer: Increasing the temperature is a common and often effective method to increase the solubility of organic compounds, including aminothiazoles.[3] However, this approach carries risks. Aminothiazoles and their precursors can be susceptible to degradation or side reactions at elevated temperatures.[5]
Key Risks:
-
Decomposition: The starting material or product may decompose, leading to lower yields and complex purification.
-
Side Reactions: Increased thermal energy can provide the activation energy for undesired pathways, such as dimerization, polymerization, or reaction with the solvent.
-
Isomerization: In some cases, prolonged heating can lead to the formation of unwanted isomers.[5]
Recommendation: Always perform a small-scale stability test. Dissolve your compound in the chosen solvent at the target temperature and monitor it by TLC or LC-MS over the intended reaction time to check for the appearance of new spots or degradation products before committing to a large-scale reaction.
Q4: My reaction appears homogeneous, but the product precipitates during aqueous work-up. What should I do?
Answer: This is a classic sign that your product is significantly less soluble in the work-up solvent system (e.g., water/ethyl acetate) than in the initial reaction solvent (e.g., DMF). The change in the solvent's polarity upon adding water causes the product to crash out.
Troubleshooting Steps:
-
Use a Larger Volume of Extraction Solvent: Increase the volume of the organic solvent used for extraction to keep the product concentration below its solubility limit.
-
Use a More Polar Extraction Solvent: Switch from a non-polar solvent like hexanes or ethyl acetate to a more polar one like dichloromethane (DCM) or even a mixture like DCM/isopropanol.
-
Avoid Water Initially: If possible, remove the high-boiling reaction solvent (e.g., DMF, DMSO) under high vacuum first. Then, re-dissolve the residue in a more manageable solvent (like DCM) before performing the aqueous wash. This prevents the initial, drastic polarity shift.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic workflows and detailed protocols for resolving persistent solubility issues.
Scenario 1: Starting Material Is Insoluble in the Chosen Reaction Solvent
You have selected a solvent based on literature precedent for a similar reaction, but your aminothiazole starting material remains a solid slurry even with vigorous stirring.
Troubleshooting & Optimization Workflow
This workflow provides a logical progression of steps to address starting material insolubility.
Caption: How co-solvents bridge the polarity gap to enhance solubility.
Part 4: References
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Solubility of Things. (n.d.). 2-Aminothiazole | Solubility of Things. Retrieved February 15, 2026, from [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 15, 2026, from [Link]
-
Le, T. M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Asr, M. A., & Rauf, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. DARU Journal of Pharmaceutical Sciences, 29(1), 235-253. [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]
-
Pawar, H. A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(44), 27613-27627. [Link]
-
ResearchGate. (2015). Synthesis of 2-aminothiazole derivatives. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? [Link]
-
Ye, H., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 1-10. [Link]
-
Patel, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Negative Results, 14(3). [Link]
-
Feliczak-Guzik, A. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(15), 4993. [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 457-463. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 15, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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Popa, F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045. [Link]
-
ScienceDirect. (n.d.). Cosolvent. Retrieved February 15, 2026, from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
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Al-Gizawy, S. A. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1). [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). [Link]
-
ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Structural Validation of 5-Substituted Thiazoles using NOESY NMR
Abstract
The unambiguous determination of substitution patterns in heterocyclic compounds is a cornerstone of modern drug discovery and development. For thiazole scaffolds, a common motif in pharmaceuticals, distinguishing between regioisomers—particularly 4- vs. 5-substituted analogues—can be a significant analytical challenge. While a suite of NMR techniques exists for structural elucidation, this guide focuses on the robust application of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive method for validating 5-substituted thiazoles. We will explore the underlying principles of the NOE, compare its utility against other common techniques like HMBC, and provide a detailed, field-proven protocol for acquiring and interpreting high-quality NOESY data.
The Analytical Challenge: Isomeric Ambiguity in the Thiazole Ring
The NOESY Solution: Probing Through-Space Proximity
This is where the Nuclear Overhauser Effect (NOE) becomes an indispensable tool.[1] The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), irrespective of whether they are connected through chemical bonds.[2][3] This phenomenon is mediated by through-space dipole-dipole interactions, and its intensity has a powerful distance dependency, being approximately proportional to the inverse sixth power (1/r⁶) of the distance between the nuclei.[4]
For a 5-substituted thiazole, the key lies in the spatial proximity between the proton at the C4 position (H4) and the protons on the substituent attached to the C5 position. A NOESY experiment will reveal a cross-peak between these protons, providing unambiguous evidence of their close spatial relationship and thus confirming the 5-substitution pattern.[5]
Visualizing the Key Interaction
The diagram below illustrates the critical through-space interaction that the NOESY experiment detects in a 5-substituted thiazole.
Caption: Key NOE interaction in a 5-substituted thiazole.
Comparative Analysis: NOESY vs. Alternative Techniques
While NOESY is a powerful tool, it's essential to understand its place alongside other structural elucidation techniques. The choice of experiment often depends on the specific molecule, sample concentration, and available instrumentation.
| Technique | Principle | Information Gained | Pros | Cons |
| NOESY | Through-space dipolar coupling | Spatial proximity of nuclei (<5 Å), stereochemistry, conformation[5][6] | Unambiguous for isomer differentiation; provides 3D structural information. | Can be time-consuming (2-12 hours for 2D); requires careful parameter optimization; sensitivity can be an issue for very dilute samples.[7] |
| HMBC | Through-bond scalar coupling (²J, ³J) | Connectivity between protons and carbons over 2-3 bonds.[8] | Excellent for mapping out carbon skeleton; less sensitive to molecular motion than NOE. | Can be ambiguous if key correlations are missing or if ²J and ³J correlations cannot be distinguished.[8] |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | Absolute 3D structure of the molecule in the solid state. | The "gold standard" for structural proof; provides precise bond lengths and angles. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation.[9] |
For distinguishing thiazole isomers, Heteronuclear Multiple Bond Correlation (HMBC) is the most common alternative to NOESY.[8] An HMBC experiment on a 5-substituted thiazole would ideally show a ³J correlation from the H4 proton to the C5 carbon and to the carbon of the substituent. While often successful, this relies on the magnitude of the J-coupling constant, which can sometimes be too small to observe. NOESY, by contrast, depends only on distance, making it a more direct and often more reliable arbiter in cases of ambiguity.[10][11]
Field-Proven Experimental Protocol for 2D NOESY
The following protocol outlines a robust workflow for acquiring high-quality NOESY data for a typical small organic molecule like a substituted thiazole.
Experimental Workflow Diagram
Caption: Standard workflow for NOESY-based structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified thiazole derivative in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of particulate matter.
-
Crucial Step - Degassing: The presence of dissolved paramagnetic oxygen can quench the NOE effect.[12] Degas the sample thoroughly using several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes.
-
-
Initial 1D ¹H NMR:
-
Acquire a standard, high-quality 1D proton NMR spectrum. This is essential for referencing, checking sample purity, and determining the spectral width for the 2D experiment.
-
-
2D NOESY Experiment Setup:
-
Pulse Program: Select a standard NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.
-
Mixing Time (d8/mixN): This is the most critical parameter.[12] For small molecules (< 700 Da), the NOE builds up slowly. A relatively long mixing time is required. Start with a mixing time of 500-800 ms.[3][7]
-
Relaxation Delay (d1): Ensure a sufficient relaxation delay (typically 1.5-2.0 seconds) to allow magnetization to return to equilibrium between scans.[13]
-
Acquisition Parameters: Typically, acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). The number of scans (NS) per increment should be a multiple of 8 or 16, adjusted to achieve adequate signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Carefully phase the spectrum. NOESY cross-peaks and diagonal peaks should have the same phase (positive for small molecules).
-
Perform baseline correction in both dimensions.
-
Look for the key cross-peak correlating the thiazole H4 proton with the protons of the C5 substituent. The presence of this peak confirms the 5-substituted regioisomer.
-
Interpreting the Data: A Case Study
Consider the hypothetical molecule, 2-methyl-5-benzylthiazole . The key to confirming the structure is observing an NOE between the thiazole H4 proton and the benzylic (CH₂) protons.
| Observed Proton (F2) | Correlated Proton (F1) | NOE Type | Inferred Proximity | Structural Confirmation |
| Thiazole H4 (~7.7 ppm) | Benzyl CH₂ (~4.2 ppm) | Strong Cross-Peak | H4 and CH₂ are < 5 Å apart. | Confirms the benzyl group is at the C5 position, adjacent to H4. |
| Thiazole H4 (~7.7 ppm) | Methyl H2 (~2.7 ppm) | No Cross-Peak | Protons are distant (> 5 Å). | Consistent with the proposed structure. |
The observation of the H4↔CH₂ cross-peak is definitive proof. If the isomer were 2-methyl-4-benzylthiazole , an NOE would instead be expected between the thiazole H5 proton and the benzylic protons.
Conclusion
For researchers in drug development and organic synthesis, structural certainty is non-negotiable. While a suite of analytical tools should always be considered, 2D NOESY NMR provides a direct and reliable method for resolving the common isomeric ambiguity in substituted thiazoles. By leveraging the through-space Nuclear Overhauser Effect, scientists can bypass the potential limitations of through-bond correlation experiments, gaining clear and unambiguous evidence for the 5-substitution pattern. The adoption of the robust protocol described herein will empower researchers to confidently assign structures, accelerate their research, and build accurate structure-activity relationships.
References
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UMYMFOR. NOE Experiments on the Bruker. Available from: [Link]
-
Larive, C.K. (2021). 1D NOESY made easy. Chemistry Department, University of California - Riverside. Available from: [Link]
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Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. Available from: [Link]
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Conduct Science. (2021). The Nuclear Overhauser Effect. Available from: [Link]
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Keeler, J. (2010). The Nuclear Overhauser Effect. ResearchGate. Available from: [Link]
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Bruker. (2018). NOE Experiments on the Bruker 400 and 500. Available from: [Link]
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Stanford University NMR Facility. NOESY. Available from: [Link]
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Neuhaus, D., & Williamson, M.P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. Wiley-VCH. Available from: [Link]
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Wikipedia. (2023). Nuclear Overhauser effect. Available from: [Link]
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Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Available from: [Link]
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ResearchGate. Main 2D HMBC and 1D NOESY observed correlations that allowed... Available from: [Link]
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Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available from: [Link]
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Pinto, D.C.G.A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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ResearchGate. (2025). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Available from: [Link]
-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. Available from: [Link]
-
Mestrelab Resources. (2022). 3D Elucidation - Setting the Scene. Available from: [Link]
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]
-
YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Available from: [Link]
-
ResearchGate. (2015). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
ResearchGate. Main 2D 1H-13C HMBC and 1D NOESY observed correlations in the NMR... Available from: [Link]
-
El-Metwaly, N., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. Available from: [Link]
-
Schmidt, E., et al. (2025). Protocol for converting assigned nuclear Overhauser enhancement spectroscopy series peaks into exact distance restraints using MATLAB- or CYANA-eNORA. PMC. Available from: [Link]
-
Ghorab, M.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]
-
Ghorab, M.M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Available from: [Link]
-
Slideshare. (2023). Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Available from: [Link]
-
Academic Journals. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. Available from: [Link]
-
YouTube. (2022). Stereochemistry | How to read NOESY spectrum?. Available from: [Link]
-
ResearchGate. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
